Norfluorocurarine

Übersicht

Beschreibung

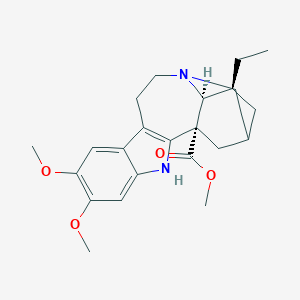

Norfluorocurarine is an indoline alkaloid first isolated from the roots of Vinca erecta. It is known for its broad spectrum of biological activity and has been used in medical practice as a valuable drug. The compound has a complex structure, consisting of multiple rings and asymmetric centers, which contribute to its diverse chemical properties and biological activities .

Wirkmechanismus

Target of Action

Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .

Mode of Action

The mode of action of this compound involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of this compound to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Biochemical Pathways

The biochemical pathways of this compound involve a series of reactions. The reaction of this compound with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .

Pharmacokinetics

It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .

Result of Action

The result of the action of this compound involves the formation of various compounds. For instance, the reduction of this compound leads to the formation of deoxytetrahydrothis compound, tetrahydrothis compound, deoxydihydrothis compound, and a bisindoline .

Action Environment

The action of this compound is influenced by the reaction environment. For example, the reaction of this compound with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of this compound and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .

Biochemische Analyse

Biochemical Properties

Norfluorocurarine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This interaction enhances neurotransmission and can influence muscle contraction and neural signaling. Additionally, this compound binds to nicotinic acetylcholine receptors, altering their conformation and affecting ion channel function .

Cellular Effects

This compound exerts significant effects on various cell types, including neuronal and muscle cells. It influences cell function by modulating cell signaling pathways, such as the cholinergic signaling pathway. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and nicotinic acetylcholine receptors. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, its binding to nicotinic receptors induces conformational changes that enhance ion channel opening, facilitating increased ion flow and neurotransmission. These interactions collectively contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances neurotransmission and muscle contraction without significant adverse effects. At higher doses, this compound can induce toxic effects, including muscle paralysis and respiratory distress. These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, influencing the levels of acetylcholine. Additionally, this compound affects metabolic flux by altering the activity of enzymes involved in energy production, such as ATP synthase. These interactions highlight its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. This compound’s localization within neural tissues is facilitated by its binding to membrane receptors and transport proteins, which aid in its accumulation and sustained action .

Subcellular Localization

This compound’s subcellular localization is primarily within synaptic vesicles and the neuromuscular junction. It is directed to these compartments through targeting signals and post-translational modifications. Within these subcellular locations, this compound exerts its effects on neurotransmitter release and receptor function, contributing to its overall biochemical and pharmacological profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norfluorocurarine can be synthesized through various reduction and dehydrogenation reactions. One common method involves the reduction of this compound using metallic sodium in ethanol, which produces deoxytetrahydrothis compound and tetrahydrothis compound . Another method involves the reduction of this compound by sodium borohydride in an alkaline solution, leading to the formation of new indole bases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as Vinca erecta. The extracted compound is then purified and subjected to various chemical reactions to produce the desired derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: Norfluorocurarine undergoes several types of chemical reactions, including reduction, dehydrogenation, and substitution. For example, the reduction of this compound by sodium in ethanol forms deoxytetrahydrothis compound and tetrahydrothis compound . Dehydrogenation of this compound produces 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydrothis compound .

Common Reagents and Conditions:

Reduction: Sodium in ethanol, sodium borohydride in alkaline solution.

Dehydrogenation: Zinc in sulfuric acid.

Substitution: Phenylhydrazine.

Major Products:

Reduction Products: Deoxytetrahydrothis compound, tetrahydrothis compound.

Dehydrogenation Products: 16-deformyl-2,16,17,20-tetrahydro-20,21-dehydrothis compound.

Substitution Products: 1,2-seco-12-hydroxythis compound-2,17-phenylhydrazone.

Wissenschaftliche Forschungsanwendungen

Norfluorocurarine has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Norfluorocurarine is unique among indoline alkaloids due to its specific structure and biological activities. Similar compounds include:

Fluorocurarine: Obtained by N(β)-methylation of this compound.

Deoxytetrahydrothis compound: A reduction product of this compound.

Tetrahydrothis compound: Another reduction product of this compound.

These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities.

Eigenschaften

IUPAC Name |

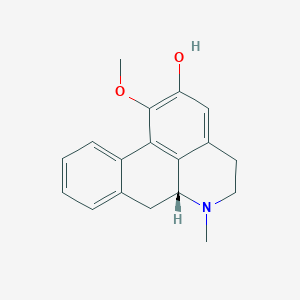

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UQZDHWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346469 | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-54-2 | |

| Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []

ANone: Researchers have extensively studied this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]

ANone: Efficient synthetic routes to this compound utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]

ANone: this compound has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]

ANone: While specific QSAR models for this compound are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

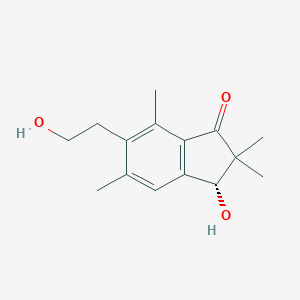

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)